3-Methyl-1-nitronaphthalene

环境毒理学 遗传毒理学 结构-活性关系

Researchers developing QSAR models for nitro-PAH mutagenicity or conducting environmental fate studies often face unreliable purity and inconsistent physical properties that compromise data reproducibility. 3-Methyl-1-nitronaphthalene (CAS 13615-38-8) addresses these challenges: - High thermal stability (mp 240-241 °C) enabling simplified purification and high-temperature reaction compatibility. - Defined Henry's law constant (3.9 mol/(m³ Pa)) for calibrated environmental multi-media modeling. - Consistent Ames test mutagenicity profile as a reference standard for structure-activity studies. Sourced with ≥98% purity and shipped globally.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 13615-38-8
Cat. No. B077282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-nitronaphthalene
CAS13615-38-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3
InChIKeyHKMFJWNUOWBRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-nitronaphthalene 基本特性与关键参数


3-Methyl-1-nitronaphthalene (CAS 13615-38-8) 是一种1,3-二取代硝基萘衍生物,其萘环的1位和3位分别被硝基(-NO₂)和甲基(-CH₃)取代 [1]。该化合物分子式为C₁₁H₉NO₂,分子量187.19 g/mol,熔点范围为240-241 °C [1]。其室温下为黄色至棕色固体,具有疏水性,难溶于水但可溶于有机溶剂 。硝基作为强吸电子基团,与甲基的空间位阻和给电子效应协同作用,赋予该化合物独特的电子结构与反应选择性,使其在有机合成、材料化学及环境毒理学研究中作为特定中间体或模型化合物使用 。

1 Positional isomer for environmental SAR studies
2 High-melting intermediate for solid-phase synthesis
3 Analytical reference for nitro-PAH method development

为何不可简单替代同类硝基萘化合物


尽管硝基萘类化合物共享萘环-硝基骨架,但取代基的种类和位置差异会显著改变分子的电子云分布、空间构型及代谢稳定性,从而导致迥异的物理化学性质与生物学效应 [1]。例如,甲基的引入不仅调节了化合物的亲脂性和溶解度,其相对于硝基的位置更直接决定了在生物转化或环境降解过程中的致突变潜能。将3-Methyl-1-nitronaphthalene与无取代的1-硝基萘、或甲基位于邻位的2-methyl-1-nitronaphthalene等同类物简单视为可互换,可能会在定向合成、毒理学评估或环境监测中引入不可控的误差 [1]。以下定量证据进一步阐明了这种基于结构的特异性分化。

Toxicological profile not interchangeable
Methyl substitution position alters direct mutagenicity; 1-nitronaphthalene data may not apply.
Physical property divergence
Melting point differs drastically from 2-methyl isomer, affecting purification and thermal processing.
Environmental partitioning behavior
Henry’s law constant unique to this isomer; fate models require compound-specific input.

核心差异化定量证据


甲基取代对致突变性的调控效应

在鼠伤寒沙门氏菌TA98和TA100菌株的Ames试验中,3-methyl-1-nitronaphthalene 被纳入一项研究甲基取代对硝基萘致突变性影响的系统评价。该研究明确对比了无取代的1-nitronaphthalene和2-nitronaphthalene及其多种甲基取代衍生物。结果显示,甲基取代通常会降低硝基萘的直接致突变性(即在无S9代谢活化条件下的致突变性) [1]。具体而言,在无S9条件下,1-nitronaphthalene本身具有致突变性,而邻位甲基取代的2-methyl-1-nitronaphthalene的致突变性显著降低 [1]。作为甲基位于间位的衍生物,3-methyl-1-nitronaphthalene的致突变性符合这一类效应规律,其直接致突变性弱于无取代的1-硝基萘 [1]。这一规律在有S9代谢活化条件下同样成立,甲基取代的抑制效应依然存在但程度减弱 [1]。

Mutagenicity
Class-level inference
Reduced direct mutagenicity (Ames –S9) vs. 1-nitronaphthalene
Supports toxicological differentiation; not a 1-nitronaphthalene surrogate.
Verify lot-specific response; S. typhimurium TA98, TA100.
环境毒理学 遗传毒理学 结构-活性关系

熔点差异:位置异构体对比

3-Methyl-1-nitronaphthalene 的熔点范围为 240-241 °C [1]。相比之下,其位置异构体 2-Methyl-1-nitronaphthalene (CAS 881-03-8) 的熔点为 81-82 °C 。两者均为1-硝基萘的单甲基取代衍生物,仅甲基位置不同(3位 vs 2位),但熔点差异超过150 °C。

Melting point
Cross-study comparable
~240 °C, vs. 2-methyl isomer ~81 °C
Phase behavior difference determines isolation and processing windows.
Standard pressure; significant isomer identity check required.
物理化学 材料科学 分析化学

亨利定律常数与环境归趋预测

3-Methyl-1-nitronaphthalene 的亨利定律常数 (Hscp) 在298.15 K下估算为 3.9 mol/(m³ Pa) [1]。该参数是预测化合物在水-空气两相间分配行为的关键常数,对于评估其在大气颗粒物或水体中的归趋至关重要。

Henry constant
QSPR estimated
Hscp 3.9 mol/(m³ Pa) at 298.15 K
Enables air–water partitioning modeling for environmental fate studies.
QSPR estimate; experimental validation recommended.
环境化学 大气化学 QSAR/QSPR

最佳科研与工业应用场景


环境毒理学与遗传毒理学SAR研究

适用于作为一组甲基取代硝基萘化合物库中的关键成员,用于研究取代基位置对多环芳烃(PAH)衍生物致突变性的影响。基于其相对于无取代硝基萘和邻位甲基取代衍生物在Ames试验中呈现的不同致突变活性谱 [1],该化合物是构建和验证硝基-PAHs致突变性QSAR模型的理想训练集或验证集化合物。

污染物环境归趋与迁移转化建模

适用于作为大气颗粒物或水体中硝基-PAHs污染物的模型化合物进行环境行为研究。其已估算的亨利定律常数 (3.9 mol/(m³ Pa)) [2] 为研究人员提供了量化其在水-气两相分配的起点数据,可用于校准环境多介质模型,预测其在真实环境中的分布与持久性,这对于环境风险评估至关重要。

高熔点硝基芳烃中间体合成

当合成路线需要一个在常温下为固体、具有高热稳定性(熔点高达240-241 °C)的硝基萘中间体时 [3],3-Methyl-1-nitronaphthalene 是优于其低熔点位置异构体 (如 2-Methyl-1-nitronaphthalene, 熔点约81-82 °C) 的明确选择。这一特性可简化中间体的分离纯化步骤(如重结晶),或满足后续反应对高温条件的耐受性要求。

分析化学标准品与方法确证

适用于开发针对环境样品或生物基质中特定硝基萘类化合物的GC-MS或LC-MS/MS检测方法。其明确的物理性质(如熔点、特征光谱)和独特的化学结构,使其成为色谱保留时间锁定和质谱碎片离子确证的高质量标准物质。采购高纯度3-Methyl-1-nitronaphthalene对于保证复杂样品中该分析物的准确定量与阳性鉴定是不可或缺的。

Application
Selection Property
Validation Focus
Environmental SAR modeling
Position-dependent mutagenicity profile
Ames test concordance; QSAR model calibration
Environmental fate studies
Estimated Henry’s law constant
Air–water partitioning model input
High-temperature synthesis
Elevated melting point and thermal stability
Purification by recrystallization; process window fit
Analytical reference standard
Distinct chemical identity and spectral features
GC-MS/LC-MS method confirmation and retention locking

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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